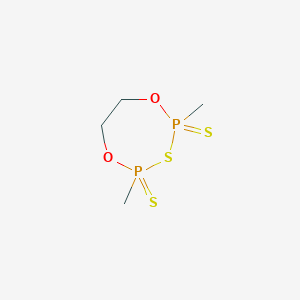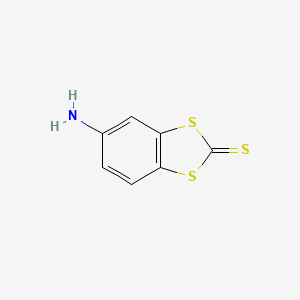
Acetic acid;2,3-difluoropropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2,3-difluoropropan-1-ol is a chemical compound that combines the properties of acetic acid and 2,3-difluoropropan-1-ol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 2,3-difluoropropan-1-ol is an alcohol with two fluorine atoms attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-difluoropropan-1-ol typically involves the reaction of acetic acid with 2,3-difluoropropan-1-ol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with the alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
化学反应分析
Types of Reactions
Acetic acid;2,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or sodium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of difluoroacetic acid or difluoroacetaldehyde.
Reduction: Formation of 2,3-difluoropropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetic acid;2,3-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
2,2-Difluoropropan-1-ol: Similar in structure but with fluorine atoms on different carbon atoms.
2,3-Dichloropropan-1-ol: Similar in structure but with chlorine atoms instead of fluorine.
1,3-Difluoro-2-propanol: Another fluorinated alcohol with a different arrangement of fluorine atoms.
Uniqueness
Acetic acid;2,3-difluoropropan-1-ol is unique due to the presence of both acetic acid and fluorinated alcohol moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
属性
| 112753-65-8 | |
分子式 |
C5H10F2O3 |
分子量 |
156.13 g/mol |
IUPAC 名称 |
acetic acid;2,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H6F2O.C2H4O2/c4-1-3(5)2-6;1-2(3)4/h3,6H,1-2H2;1H3,(H,3,4) |
InChI 键 |
CVKXEAJEGYZPHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C(C(CF)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)

![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)


![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
